9-(3-methylbutyl)-9H-carbazole
Description
9-(3-Methylbutyl)-9H-carbazole is a carbazole derivative featuring a branched alkyl substituent (3-methylbutyl group) at the 9-position. Carbazole derivatives are widely studied for their optoelectronic properties, including fluorescence, charge transport, and applications in organic light-emitting diodes (OLEDs) and sensors. The 3-methylbutyl group introduces steric bulk and lipophilicity, which can influence solubility, molecular packing, and electronic interactions.
Properties
CAS No. |
1484-06-6 |
|---|---|
Molecular Formula |
C17H19N |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
9-(3-methylbutyl)carbazole |
InChI |
InChI=1S/C17H19N/c1-13(2)11-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13H,11-12H2,1-2H3 |
InChI Key |
XBPQNRNFOIPCID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-methylbutyl)-9H-carbazole typically involves the alkylation of carbazole with 3-methylbutyl halides under basic conditions. One common method is the reaction of carbazole with 3-methylbutyl bromide in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, yielding 9-(3-methylbutyl)-9H-carbazole.
Industrial Production Methods
Industrial production of 9-(3-methylbutyl)-9H-carbazole may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
9-(3-Methylbutyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carbazole-9-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of 9-(3-methylbutyl)-9H-carbazole derivatives with reduced functional groups.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic ring of the carbazole core, producing substituted carbazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carbazole-9-carboxylic acid derivatives.
Reduction: Reduced carbazole derivatives with modified alkyl groups.
Substitution: Nitrated or halogenated carbazole derivatives.
Scientific Research Applications
9-(3-Methylbutyl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of novel materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its excellent electronic properties.
Mechanism of Action
The mechanism of action of 9-(3-methylbutyl)-9H-carbazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
Key Insight : Branched alkyl groups enhance solubility in organic solvents compared to aryl derivatives . Aryl-substituted carbazoles exhibit higher thermal stability and crystallinity due to π-π stacking interactions .
Electronic and Optoelectronic Properties
Key Insight : Alkyl substituents reduce conjugation and redshift absorption/emission compared to aryl groups. Aryl derivatives with electron-donating groups (e.g., methoxy) enhance fluorescence efficiency . Branched alkyl chains may disrupt molecular ordering, lowering charge mobility compared to planar aryl systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
